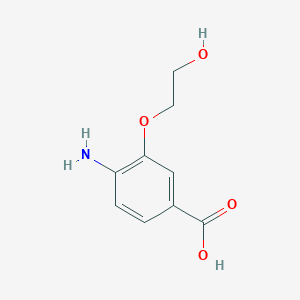

4-Amino-3-(2-hydroxyethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7-2-1-6(9(12)13)5-8(7)14-4-3-11/h1-2,5,11H,3-4,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEKTLZVHAMNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization of the Amino Group:the Primary Amino Group at the C4 Position Serves As a Synthetic Handle for Numerous Modifications.

Alkylation/Acylation: The amine can be alkylated or acylated to introduce various substituents. For instance, reductive amination or reaction with acyl chlorides can yield secondary or tertiary amines and amides, respectively.

Conversion to Other Functional Groups: The amino group can be converted into other functionalities via diazotization followed by Sandmeyer or related reactions, allowing for the introduction of halogens, cyano, or hydroxyl groups.

Modification of the Aromatic Core:the Substitution Pattern on the Benzene Ring Can Be Altered by Selecting Different Starting Materials. for Example, Beginning the Synthesis with a Precursor That Already Contains an Additional Substituent E.g., a Methyl or Halogen Group on the Aromatic Ring Would Lead to a Corresponding Derivative of the Final Product. This Strategy Allows for the Exploration of Electronic and Steric Effects Across the Entire Molecular Scaffold. Syntheses Starting from Substituted 4 Aminobenzoic Acid Are Common for Creating Diverse Derivatives.nih.gov

Influence of the 2-Hydroxyethoxy Group on Molecular Recognition and Binding

The 2-hydroxyethoxy group at the 3-position of the benzoic acid ring plays a multifaceted role in the interaction of these derivatives with their biological targets. Its influence can be dissected into several key aspects:

Hydrogen Bonding: The terminal hydroxyl group of the 2-hydroxyethoxy moiety is a potent hydrogen bond donor and acceptor. This allows for the formation of specific, directional interactions with amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) within a receptor's binding pocket. These hydrogen bonds can significantly contribute to the binding affinity and selectivity of the molecule.

Conformational Flexibility: The ethylene (B1197577) glycol linker provides a degree of rotational freedom, allowing the hydroxyl group to orient itself optimally to form favorable interactions with the target protein. This flexibility can be crucial for accommodating the specific topology of a binding site.

Hydrophilicity and Solubility: The presence of the 2-hydroxyethoxy group increases the hydrophilicity of the molecule. This can be advantageous for improving the aqueous solubility of the compound, a critical factor for drug development. However, excessive hydrophilicity might hinder membrane permeability, necessitating a careful balance. arxiv.org

Steric Effects: The size and conformation of the 2-hydroxyethoxy group can influence how the entire molecule fits into a binding pocket. In some cases, it may occupy a specific sub-pocket, leading to enhanced affinity. Conversely, a bulky substituent at this position could introduce steric hindrance, preventing optimal binding.

The importance of the hydroxyl group is underscored in studies of related phenolic compounds where the number and position of hydroxyl groups are critical for inhibitory activity against enzymes like α-amylase. For instance, the presence of a hydroxyl group often enhances the inhibitory effect through the formation of hydrogen bonds with key amino acid residues in the active site.

Contribution of the 4-Amino Moiety to Ligand-Target Interactions

The 4-amino group is a common feature in a vast array of biologically active molecules, and its contribution to the SAR of these benzoic acid derivatives is significant. nih.gov

Hydrogen Bonding and Ionic Interactions: The primary amine can act as a hydrogen bond donor. Furthermore, under physiological conditions, the amino group can be protonated to form an ammonium (B1175870) cation (NH3+). This positive charge can then participate in strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate and glutamate on the target protein. These electrostatic interactions are often key drivers of high-affinity binding.

Directionality and Specificity: The position of the amino group at the para-position relative to the carboxyl group is often crucial for directing the molecule into the correct orientation within the binding site. This specific positioning ensures that other functional groups can engage in their respective optimal interactions.

Modulation of Electronic Properties: The amino group is an electron-donating group, which can influence the electronic distribution of the entire aromatic ring. This can, in turn, affect the reactivity and binding properties of the molecule.

In many classes of drugs, including local anesthetics derived from para-aminobenzoic acid (PABA), the amino group is essential for their mechanism of action. ijarsct.co.in Modifications to this group, such as acylation or substitution, can dramatically alter the biological activity. drugbank.com

Role of the Carboxyl Group in Receptor Binding and Enzymatic Activity

The carboxyl group is a cornerstone of the molecular scaffold, often serving as the primary anchor for binding to the biological target. ijarsct.co.in Its acidic nature and ability to form multiple types of interactions make it a critical determinant of biological activity.

Ionic Interactions and Salt Bridges: At physiological pH, the carboxyl group is typically deprotonated to form a carboxylate anion (COO-). This negative charge readily engages in strong ionic interactions with positively charged residues such as arginine, lysine, and histidine in the binding site. This interaction is a common and powerful anchoring point for many ligands.

Hydrogen Bonding: The carboxylate oxygen atoms are excellent hydrogen bond acceptors, capable of forming strong hydrogen bonds with suitable donor groups on the receptor.

Chelation of Metal Ions: In the context of metalloenzymes, the carboxyl group can act as a chelating agent, coordinating with metal ions (e.g., zinc, magnesium) in the active site. This interaction can be essential for the inhibition of such enzymes.

Numerous studies on various classes of enzyme inhibitors have demonstrated that the esterification or replacement of the carboxyl group with a non-acidic isostere often leads to a significant or complete loss of biological activity, highlighting its indispensable role in binding. acs.org

Positional Isomerism and Substituent Effects on Biological Activity Profiles

The spatial arrangement of functional groups on the benzoic acid ring is a critical factor that dictates the biological activity of these derivatives. Shifting the positions of the amino, hydroxyethoxy, and carboxyl groups can lead to dramatic changes in how the molecule interacts with its target.

For example, moving the amino group from the 4-position to the 2- or 3-position would significantly alter the geometry of the molecule and its ability to form the key interactions described above. Studies on isomers of aminobenzoic acid have shown that their biological activities can differ substantially. For instance, in the context of corrosion inhibition, the order of effectiveness for aminobenzoic acid isomers was found to be ortho > meta > para. researchgate.net While this is a different biological context, it illustrates the profound impact of positional isomerism.

Similarly, the position of the alkoxy substituent has been shown to be a key determinant of activity. The precise placement of this group is necessary to allow for optimal interactions within the binding pocket.

The following table illustrates the importance of substituent positioning on the biological activity of a hypothetical series of 4-aminobenzoic acid derivatives against a generic enzyme.

| Compound | Position of Amino Group | Position of Alkoxy Group | Alkoxy Group | Inhibitory Activity (IC50, µM) |

|---|---|---|---|---|

| 1a | 4 | 3 | -OCH2CH2OH | 5.2 |

| 1b | 2 | 3 | -OCH2CH2OH | 58.7 |

| 1c | 4 | 2 | -OCH2CH2OH | 112.4 |

| 1d | 4 | 3 | -OCH3 | 15.8 |

Comparative SAR with Related Benzoic Acid Scaffolds and Bioactive Analogs

To further understand the SAR of 4-Amino-3-(2-hydroxyethoxy)benzoic acid derivatives, it is instructive to compare them with related benzoic acid scaffolds and their bioactive analogs. This comparative approach often involves the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.

Bioisosteric Replacement of the Carboxyl Group: As a key anchoring group, the carboxylate is often a target for bioisosteric replacement to modulate properties like oral bioavailability. Common bioisosteres for the carboxylic acid group include tetrazole, hydroxamic acid, and sulfonamide. However, such replacements must be carefully considered, as they can significantly alter the binding mode and potency. For some targets, replacement of the carboxyl group leads to a complete loss of activity. acs.org

Variation of the Alkoxy Chain: The 2-hydroxyethoxy group can be compared to other alkoxy groups to probe the importance of the terminal hydroxyl and the length of the alkyl chain. For example, comparing its activity to a methoxy (B1213986) or ethoxy derivative can elucidate the contribution of the hydroxyl group to binding.

Analogs of the 4-Amino Group: The 4-amino group can be replaced with other electron-donating groups or groups capable of forming similar interactions to assess its role. For instance, a hydroxyl group at the 4-position would also be an electron-donating group and a hydrogen bond donor/acceptor, but it would lack the potential for forming a positive charge.

The following table presents a comparative SAR of a hypothetical series of 4-aminobenzoic acid analogs, illustrating the effects of bioisosteric replacements.

| Compound | Scaffold | R1 | R2 | Biological Activity (Ki, nM) |

|---|---|---|---|---|

| 2a | 4-Aminobenzoic acid | -OCH2CH2OH | -COOH | 12.5 |

| 2b | 4-Aminobenzoic acid | -OCH2CH2OH | -Tetrazole | 45.2 |

| 2c | 4-Aminobenzoic acid | -OCH3 | -COOH | 35.8 |

| 2d | 3-Aminobenzoic acid | -OCH2CH2OH | -COOH | 250.1 |

Mechanistic Investigations of 4 Amino 3 2 Hydroxyethoxy Benzoic Acid and Its Analogs

In Vitro Biological Activity Evaluation of Derivatives

The structural backbone of benzoic acid serves as a versatile scaffold for the development of various biologically active agents. Modifications to this core, including the addition of amino, hydroxyl, and other functional groups, have led to the synthesis of derivatives with a wide spectrum of activities.

Derivatives of benzoic acid have been extensively studied for their potential to inhibit the growth of pathogenic microbes. The antimicrobial action is often linked to the number, type, and position of substituents on the aromatic ring. nih.gov

Antibacterial Activity: Research into various ester and amide derivatives of para-amino benzoic acid has demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, pyrazole (B372694) derivatives of benzoic acid have shown potent, bactericidal activity against challenging pathogens like staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com These compounds appear to act by permeabilizing the bacterial cell membrane. mdpi.com

Studies on hydroxyl and methoxyl derivatives of benzoic acid revealed that their addition can influence antibacterial efficacy against Escherichia coli. nih.gov While these substitutions sometimes weakened the effect compared to the parent benzoic acid, a hydroxyl group at the second carbon atom (2-hydroxybenzoic acid) reduced the time required to kill the bacterial cells. nih.gov Furthermore, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives have proven to be potent inhibitors of multidrug-resistant Staphylococcus aureus, with MICs in the range of 0.25-0.5 µg/mL. nih.gov

Antifungal Activity: Benzoic acid derivatives have also shown significant promise as antifungal agents. nih.gov In one study, 4-methoxy phenyl-4-amino-2-hydroxy benzoate (B1203000) and 2-chloro phenyl-4-amino-2-hydroxy benzoate displayed effective activity against fungal strains. researchgate.net Amine derivatives have been shown to be effective against filamentous fungi and yeast, with activity appearing to be dependent on the presence of the amine group and the length of an associated aliphatic side chain. nih.gov A study of new 1,3-oxazole derivatives found that a compound containing a phenyl group at the 5-position was active against the Candida albicans strain. nih.gov

| Compound Class | Target Organism(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Benzoic Acid Derivatives | Staphylococci, Enterococci | As low as 0.78 μg/mL | mdpi.com |

| 4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Multidrug-resistant S. aureus | 0.25-0.5 µg/mL | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | S. aureus, E. faecalis, E. coli | 16-32 µg/mL | mdpi.com |

| 2-hydroxybenzoic acid | E. coli | Bactericidal effect noted | nih.gov |

The therapeutic potential of benzoic acid analogs extends to antiviral applications. A notable derivative, NC-5, has demonstrated potent activity against influenza A viruses, including H1N1 and the oseltamivir-resistant H1N1-H275Y mutant. nih.gov The 50% effective concentrations (EC₅₀) for these strains were 33.6 μM and 32.8 μM, respectively. nih.gov The mechanism of action for NC-5 appears to involve the inhibition of neuraminidase activity, which is crucial for virus release from infected cells. nih.gov

Other studies have identified different scaffolds with antiviral properties. Benzenesulphonamide derivatives containing an indolylideneamino moiety were found to inhibit various influenza strains (H1N1, H3N2, H5N1, and Influenza B) at an early stage of the viral replication cycle, likely during adsorption or penetration. nih.gov Additionally, 4-hydroxybenzoic acid (4-HBA) has been reported as an active antiviral agent against the tomato brown rugose fruit virus (ToBRFV). mdpi.com Aminoadamantane derivatives have also shown potential as broad-spectrum antiviral agents, with demonstrated activity against SARS-CoV-2. nih.govnih.gov

| Compound/Derivative | Target Virus | Key Finding | Reference |

|---|---|---|---|

| NC-5 | Influenza A (H1N1, H1N1-H275Y) | EC₅₀ of 32.8-33.6 μM; inhibits neuraminidase | nih.gov |

| Benzenesulphonamide derivatives | Influenza A (H1N1, H3N2, H5N1), Influenza B | Inhibits early replication (adsorption/penetration) | nih.gov |

| 4-hydroxybenzoic acid (4-HBA) | Tomato brown rugose fruit virus (ToBRFV) | Identified as an active antiviral component | mdpi.com |

| Aminoadamantane derivatives | SARS-CoV-2 | Showed robust antiviral activity in vitro and in vivo | nih.gov |

The cytotoxic potential of benzoic acid and its derivatives against various cancer cell lines is an active area of research. Studies have shown that benzoic acid itself can induce cytotoxicity across a range of cancer types, including prostate (PC3), cervical (HeLa), liver (HUH7), and colon (CaCO2, HT29) cancer cell lines, with 50% inhibitory concentration (IC₅₀) values varying widely from 85.54 µg/ml to 670.6 µg/ml depending on the cell line and exposure time. dergipark.org.tr

Structural modifications to the benzoic acid scaffold significantly influence antitumor activity. For example, certain chloro- and methoxypyridin-ylamino derivatives of benzoic acid have shown cytotoxic effects on liver cancer (HepG2) cells, with IC₅₀ values around 15.0 µM. The mechanism for some derivatives is thought to involve the inhibition of histone deacetylase (HDAC), an enzyme often dysregulated in cancer. dergipark.org.tr Other research on A-ring azepano and 3-amino-3,4-seco-derivatives of triterpenoid (B12794562) acids showed potent growth inhibitory (GI₅₀) activity against a panel of 60 cancer cell lines, with some derivatives demonstrating submicromolar efficacy. nih.gov The primary mode of cell death induced by these compounds was identified as apoptosis. nih.gov

| Compound | Cancer Cell Line | Observed Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Benzoic Acid | Various (PC3, HeLa, HUH7, etc.) | IC₅₀: 85.54 - 670.6 µg/ml | dergipark.org.tr |

| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid derivative | HepG2 (Liver Cancer) | ~15.0 µM | |

| Azepano-triterpenoid derivatives | Leukemia, Colon, Ovarian Cancer Lines | GI₅₀: 0.20–0.94 μM | nih.gov |

| Sulfonyl-α-L-amino acid derivatives | HEPG2, MCF7, PaCa2 | IC₅₀: 51.9 - 90.9 µg/ml | ekb.eg |

Receptor Binding and Ligand Interaction Profiling

The specific molecular interactions of 4-Amino-3-(2-hydroxyethoxy)benzoic acid analogs with cellular receptors are key to understanding their mechanisms of action.

The retinoic acid receptor (RAR) is a nuclear receptor that, upon activation by ligands like all-trans retinoic acid, regulates gene transcription involved in cell growth and differentiation. wikipedia.org There are three subtypes, with RAR-gamma (RARG) being the predominant form in human skin. nih.govwikipedia.org The crystal structure of the RARG ligand-binding domain has been resolved, providing a basis for understanding ligand interactions. nih.gov

While direct binding studies of this compound to RARG are not available, research on structurally related compounds provides insight. For example, diazepinylbenzoic acid derivatives have been shown to interact with the RAR pathway. drugbank.com Depending on their specific substitutions, these compounds can act as either antagonists, blocking the receptor, or as synergistic agents that enhance the activity of RAR agonists. drugbank.com This suggests that the benzoic acid moiety can serve as a foundational structure for designing molecules that modulate RARG activity.

Adenosine (B11128) receptors are G protein-coupled receptors that play crucial roles in various physiological processes. They are classified into four subtypes: A1, A2A, A2B, and A3. nih.gov The A1 and A2A receptors are involved in neurotransmitter release and vasodilation, respectively. nih.govsigmaaldrich.com

Specific binding data for this compound is not documented. However, studies on other substituted molecules indicate that aminophenyl groups can be incorporated into ligands with high affinity for adenosine receptors. Adenosine analogs substituted at the 2-position with an aminophenyl ethylamino group have been found to possess high affinity and selectivity for the A2A receptor, with dissociation constants (Kd) in the low nanomolar range (1.3 nM to 19 nM). nih.gov These compounds, however, are structurally distinct from simple benzoic acid derivatives. Other research has shown that N6-substituted adenosine derivatives can display varying affinities for A1 and A2A receptors, though these compounds also have a more complex structure than this compound. nih.gov These findings highlight that while the aminobenzoic acid framework is simple, it is a component of more complex molecules known to interact with adenosine receptors.

Dopamine (B1211576) Receptor Interactions

While direct studies on the interaction of this compound with dopamine receptors are not extensively documented in publicly available research, the broader class of aminobenzoic acid analogs and related structures has been a subject of structure-activity relationship (SAR) studies for dopamine receptor modulation. nih.govnih.gov Dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, D4) families, are critical targets for therapeutic agents in neurological and psychiatric disorders. mdpi.com

The fundamental structure of aminobenzoic acids, featuring an amine group and a carboxylic acid attached to a phenyl ring, provides a scaffold that can be oriented to interact with key residues within the dopamine receptor binding pockets. SAR studies have identified numerous structural features that are crucial for affinity and selectivity. nih.gov For D1 receptor agonists, a catechol motif is often important for activity. mdpi.com The interaction of ligands with dopamine receptors is complex, and even small structural modifications can significantly alter binding affinity and functional activity (agonist, antagonist, or partial agonist). mdpi.combiorxiv.org

Enzymatic Inhibition and Activation Studies

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. benthamdirect.comresearchgate.netbenthamdirect.comnih.gov Its inhibition prevents the degradation of incretin (B1656795) hormones, thereby improving glycemic control. benthamdirect.com While research on this compound itself as a DPP-4 inhibitor is limited, studies on related benzoic acid derivatives have shown significant potential.

Recently, a series of novel xanthine (B1682287) derivatives incorporating benzoic acid moieties were developed as highly potent and selective DPP-4 inhibitors. researchgate.net Through scaffold-hopping and systematic structure-activity relationship (SAR) studies focused on the benzoic acid portion, researchers identified compounds with inhibitory concentrations (IC50) in the low picomolar range. researchgate.net For instance, compound 2f from this series demonstrated an IC50 value of 0.1 nM for DPP-4, which was a 22-fold improvement over the lead compound and 45-fold more potent than the approved drug alogliptin. researchgate.net

Quantitative structure-activity relationship (QSAR) and molecular docking studies on uracil-based benzoic acid and ester derivatives have further elucidated the binding interactions with the DPP-4 enzyme. benthamdirect.comresearchgate.netbenthamdirect.comnih.gov These studies highlight that such inhibitors can occupy various pockets (S1, S2, S1') within the DPP-4 active site. benthamdirect.com The benzoic acid moiety plays a crucial role in establishing these interactions. Molecular simulations suggest that the ester and acid forms of these derivatives can adopt similar binding modes within the receptor. researchgate.net This research indicates that with further optimization, benzoic acid-based scaffolds could lead to the development of more selective and potent DPP-4 inhibitors for the treatment of type 2 diabetes. researchgate.netnih.gov

The benzoic acid scaffold has been extensively investigated as a template for designing inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.govacs.orgnih.gov The planar benzene (B151609) ring serves as a stable, achiral replacement for the pyranose ring of the natural substrate, sialic acid, potentially leading to more economical synthesis routes for antiviral drugs. nih.govnih.gov

A significant body of research has focused on the synthesis and evaluation of numerous benzoic acid derivatives. In one extensive study, 94 different derivatives were synthesized and tested. nih.govacs.org The most potent compound identified in vitro from this series was 4-acetylamino-3-guanidinobenzoic acid , which exhibited an IC50 of 2.5 µM against N9 neuraminidase. nih.govacs.orgresearchgate.net X-ray crystallography revealed that this compound oriented itself in the active site in an unpredicted manner. nih.govacs.orgresearchgate.net

Further optimization led to the development of other potent inhibitors. For example, 3-(1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one) showed an IC50 of 48 nM against an avian strain of influenza A neuraminidase (N9). nih.gov More recently, a diethyl triazole benzoic acid derivative, named NC-5 , was found to have significant antiviral activity against both wild-type (H1N1, H3N2) and oseltamivir-resistant influenza A strains, with EC50 values around 33 µM. mdpi.com

Structure-activity relationship (SAR) analyses have provided valuable insights. For instance, the presence of a guanidino group has been shown to interact with negatively charged sites in the neuraminidase active site. nih.gov However, simply adding more guanidino groups does not always lead to a predictable increase in affinity, highlighting the complexity of ligand-protein interactions. nih.gov In other series of aromatic ether analogs, it was found that a free hydroxyl group at the C-4 position and an aryl aldehyde were important for inhibitory activity, with some compounds showing stronger inhibition than traditional benzoic acid derivatives. nih.gov

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives against Influenza Neuraminidase

| Compound Name | Target Neuraminidase | IC50 / EC50 |

|---|---|---|

| 4-acetylamino-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 µM (IC50) nih.govacs.org |

| 3-(1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one) | N9 Neuraminidase (Avian) | 48 nM (IC50) nih.gov |

| NC-5 | H1N1 | 33.6 µM (EC50) mdpi.com |

| NC-5 | H1N1-H275Y (Oseltamivir-resistant) | 32.8 µM (EC50) mdpi.com |

Benzoic acid derivatives, particularly salicylic (B10762653) acid (2-hydroxybenzoic acid) and its analogs, are foundational compounds in the study of cyclooxygenase (COX) inhibition. pnas.orgresearchgate.net The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com

While salicylic acid itself is a weak inhibitor of COX-1 and COX-2 activity in purified enzyme assays, it effectively inhibits prostaglandin (B15479496) synthesis in intact cells. pnas.orgresearchgate.net Research has shown that this effect is partly due to the suppression of COX-2 gene expression, thereby reducing the amount of enzyme available to produce proinflammatory prostaglandins. pnas.org Sodium salicylate (B1505791) has also been shown to inhibit COX-2 activity through a mechanism that is competitive with the substrate, arachidonic acid; its inhibitory effect is diminished at higher substrate concentrations. nih.gov

The development of selective COX-2 inhibitors has also involved benzoic acid derivatives. The structural features of these molecules allow for specific interactions with the larger active site of the COX-2 isoform compared to COX-1. nih.gov For instance, co-crystallization studies of the selective COX-2 inhibitor etoricoxib (B1671761) with various benzoic acid derivatives have provided insights into the supramolecular interactions, such as hydrogen bonds, that stabilize the inhibitor within the enzyme's active site. nih.gov These studies confirm that the benzoic acid scaffold is a versatile template for designing compounds that can selectively target different aspects of the COX pathway, from gene expression to direct enzyme inhibition.

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comutrgv.eduresearchgate.net This enzyme is absent in humans, making it an attractive target for the development of new anti-parasitic drugs. mdpi.comutrgv.edu Several studies have investigated benzoic acid derivatives as potential inhibitors of TR and other key enzymes in these parasites. nih.govresearchgate.net

Research has identified various compounds containing a benzoate moiety that exhibit inhibitory activity against TR. One such molecule, 2-(diethylamino)ethyl-4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate , was found to inhibit TR by binding in a cavity near the entrance of the NADPH-binding site. mdpi.com This binding mode is distinct from the substrate binding site, offering a novel avenue for inhibitor design.

Additionally, N-acylhydrazone derivatives of benzoic acid have been synthesized and evaluated for their trypanocidal activity. ekb.egresearchgate.netnih.gov These compounds are designed to interact with key enzymes in the parasite. For example, some were designed to form electrophilic intermediates that could interact with nucleophilic residues in target enzymes like cysteine proteases or TR. researchgate.net While many studies have focused on the broader trypanocidal activity of these compounds, the inhibition of TR is considered a plausible mechanism of action for many benzoic acid derivatives. researchgate.netnih.gov The design of these inhibitors often focuses on mimicking interactions of the natural substrate or binding to allosteric sites on the enzyme. mdpi.comutrgv.edu

Phenoloxidases, including polyphenol oxidase (PPO) and tyrosinase, are copper-containing enzymes responsible for enzymatic browning in fruits and vegetables and play roles in insect immunity. nih.govbenthamopen.com Benzoic acid and its derivatives have been identified as effective inhibitors of this class of enzymes. nih.govnih.gov

Kinetic studies have demonstrated that benzoic acid acts as a competitive inhibitor of PPO. nih.govbenthamopen.comresearchgate.net This means it binds to the active site of the enzyme, competing with the natural substrates. researchgate.net The inhibitory character is attributed to the benzene ring structure. benthamopen.com The formation of a chelating structure between the benzoic acid and the copper atoms in the PPO active site is thought to decrease the binding of the substrate. researchgate.net

The inhibitory potency of benzoic acid derivatives depends on the specific substitutions on the phenyl ring. In a comparative study of 18 different hydroxy derivatives of benzoic and cinnamic acids, benzoic acid itself was found to be one of the strongest inhibitors of PPO, with an IC50 value of 1.425 mmol/L. nih.gov Another study focusing on mushroom PPO reported an even lower IC50 value of 0.147 mM for benzoic acid, identifying it as a more potent inhibitor than sodium azide (B81097) and sodium fluoride (B91410) under the tested conditions. benthamopen.com The inhibition is reversible, and the type of inhibition (competitive vs. mixed-type) can vary depending on the specific derivative and the substrate used. nih.govnih.gov

Table 2: Inhibitory Potency of Benzoic Acid against Polyphenol Oxidase (PPO)

| Inhibitor | Source of PPO | Substrate | IC50 Value | Inhibition Type |

|---|---|---|---|---|

| Benzoic Acid | General | L-DOPA | 1.425 mmol/L nih.gov | Competitive nih.gov |

Cellular Pathway Modulation and Molecular Mechanisms

Detailed research findings and data tables regarding the cellular pathway modulation and molecular mechanisms of this compound are not available in the peer-reviewed scientific literature.

Computational Chemistry and Molecular Modeling of 4 Amino 3 2 Hydroxyethoxy Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein target. For derivatives of benzoic acid, molecular docking simulations have been employed to understand their potential as therapeutic agents. For instance, studies on 4-(benzylideneamino) benzoic acid derivatives have used docking to explore their antidiabetic and antibacterial potential. ccspublishing.org.cn These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ccspublishing.org.cn

In a typical molecular docking workflow for 4-Amino-3-(2-hydroxyethoxy)benzoic acid, the 3D structure of the molecule would be optimized and then "docked" into the active site of a relevant biological target. The results would be scored based on the binding affinity, providing a prediction of the compound's inhibitory or activating potential.

Table 1: Representative Molecular Docking Parameters

| Parameter | Description | Typical Software |

| Receptor Preparation | Addition of hydrogen atoms, assignment of charges, and removal of water molecules from the protein structure. | AutoDock Tools, Schrödinger Maestro |

| Ligand Preparation | Generation of a 3D conformation of the ligand and assignment of charges. | ChemDraw, Avogadro |

| Docking Algorithm | Algorithm used to explore the conformational space of the ligand within the active site. | Lamarckian Genetic Algorithm, GLIDE |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the receptor. | AutoDock Vina, empirical scoring functions |

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, NBO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like this compound, DFT calculations could provide insights into its stability and chemical behavior. A computational study on 4-(carboxyamino)-3-guanidino-benzoic acid utilized DFT to obtain the revamped geometric structure and its quantum chemical parameters. ajchem-b.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and electronic structure within a molecule, including charge distribution and intramolecular interactions.

Table 2: Illustrative Quantum Chemical Calculation Outputs

| Property | Description | Method |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-311G) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | DFT |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | DFT |

| NBO Charges | The distribution of electron density on each atom in the molecule. | NBO analysis |

In Silico Prediction of Biological Mechanisms and Target Identification

In silico tools can be used to predict the biological activities and potential targets of a compound based on its chemical structure. This is often achieved by comparing the structure to databases of known bioactive molecules. For 3-phenoxybenzoic acid, various in silico methods have been used to elucidate its toxic effects and biological activities. nih.gov These methods can predict a wide range of properties, from pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to potential interactions with biological pathways. nih.gov For this compound, such predictions could guide experimental studies by highlighting likely biological targets or potential toxicities.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule. Molecular Dynamics (MD) simulations are then used to study the dynamic behavior of these conformers over time. This provides a more realistic picture of how the molecule behaves in a biological environment, such as in solution or when interacting with a protein. MD simulations can reveal the flexibility of the ligand and the stability of its interactions with a target protein. etflin.com The stability of a protein-ligand complex can be assessed by analyzing parameters like the root mean square fluctuation (RMSF) of the amino acid residues. etflin.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, untested compounds can be predicted. 2D-QSAR and 3D-QSAR studies on various classes of molecules have been successful in guiding the design of more potent analogs. mdpi.com For a series of compounds including derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target, provided sufficient experimental data is available. The model would identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are important for the desired biological effect. researchgate.net

Derivatization Strategies and Applications in Chemical Biology

Synthesis of Ester and Amide Derivatives for Biological Probing

The presence of a carboxylic acid and an amino group on the 4-Amino-3-(2-hydroxyethoxy)benzoic acid scaffold allows for the straightforward synthesis of a diverse range of ester and amide derivatives. These derivatives are pivotal in the development of probes to investigate biological systems.

The synthesis of ester derivatives typically involves the reaction of the carboxylic acid group with various alcohols under acidic conditions or using coupling agents. Amide derivatives are similarly synthesized by reacting the carboxylic acid with a wide array of primary and secondary amines. These reactions can be tailored to introduce specific functionalities, such as fluorophores, biotin tags, or reactive handles for further chemical modification. While specific examples for this compound are not extensively documented in publicly available literature, the principles of derivatization are well-established for analogous compounds like p-aminobenzoic acid (PABA). For instance, PABA has been derivatized into various esters and amides that exhibit antimicrobial and cytotoxic activities. The biological activity of these derivatives is often dependent on the nature of the substituent introduced.

The general synthetic schemes for ester and amide formation are as follows:

Esterification:

this compound + R-OH (Alcohol) + Acid catalyst → 4-Amino-3-(2-hydroxyethoxy)benzoyl-OR (Ester) + H₂O

Amidation:

this compound + R-NH₂ (Amine) + Coupling agent → 4-Amino-3-(2-hydroxyethoxy)benzoyl-NHR (Amide) + Byproducts

The resulting library of ester and amide derivatives can be screened for various biological activities, allowing for the identification of compounds with specific probing capabilities.

Conjugation Chemistry for Bioconjugates and Chemical Probes

The functional groups of this compound are amenable to various conjugation chemistries, enabling its linkage to biomolecules such as proteins, peptides, and nucleic acids to create bioconjugates and chemical probes. The amino group can be targeted for acylation or alkylation, while the carboxylic acid can be activated for amide bond formation.

For example, the amino group can react with N-hydroxysuccinimide (NHS) esters or isothiocyanates of molecules of interest. Conversely, the carboxylic acid can be activated with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate conjugation to primary amines on biomolecules. The hydroxyethoxy side chain also presents a potential site for modification, for instance, through etherification, further expanding the possibilities for creating diverse bioconjugates.

These bioconjugation strategies are fundamental in developing chemical probes to study biological processes. For example, attaching a fluorescent dye to this compound, which is then conjugated to a protein of interest, allows for the visualization of that protein's localization and dynamics within a cell. While specific bioconjugates of this compound are not widely reported, the chemical principles are broadly applied in the field of chemical biology using similar building blocks.

Incorporation into Polymeric Materials and Supramolecular Assemblies

The bifunctional nature of this compound makes it a suitable monomer for incorporation into polymeric materials. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides. The resulting polymers would possess unique properties conferred by the hydroxyethoxy side chain, such as increased hydrophilicity and potential for further functionalization. Research on aminobenzoic acids has demonstrated their utility in creating novel polymeric adsorbents for environmental applications, such as the removal of antibiotics from water mdpi.com. Poly(o-aminobenzoic acid) has also been synthesized and investigated as a precursor for polyaniline, a conducting polymer researchgate.net.

Furthermore, the structure of this compound is conducive to the formation of supramolecular assemblies. The carboxylic acid group can form strong hydrogen bonds, leading to the self-assembly of molecules into well-defined architectures. Studies on other benzoic acid derivatives have shown their ability to form extensive hydrogen-bonded networks, creating structures like honeycomb networks on surfaces mpg.de. The presence of the amino and hydroxyethoxy groups in this compound would introduce additional non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which could be exploited to create complex and functional supramolecular materials. For instance, perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators with applications in environmental remediation nih.gov.

Development of the Compound as a Scaffold for Novel Biologically Active Compound Design

The this compound core structure serves as a valuable scaffold for the design of novel biologically active compounds. Its substituted benzene (B151609) ring can be systematically modified to explore structure-activity relationships (SAR) and optimize biological activity. The field of medicinal chemistry frequently utilizes such "building blocks" to develop new therapeutic agents nih.govnih.gov.

The general structure of p-aminobenzoic acid (PABA) is found in a significant number of commercially available drugs with a wide array of therapeutic applications, including antibacterial, antineoplastic, and local anesthetic agents nih.gov. The derivatization of PABA and its analogs has led to the discovery of compounds with activities such as antimicrobial and cytotoxic effects mdpi.com. For example, Schiff bases derived from PABA have shown promising antibacterial, antimycobacterial, and antifungal properties mdpi.com.

By using this compound as a starting point, medicinal chemists can synthesize libraries of related compounds by modifying the amino, carboxylic acid, and hydroxyethoxy groups, as well as by introducing further substituents onto the aromatic ring. These libraries can then be screened against various biological targets to identify lead compounds for drug development. The inherent functionalities of the scaffold provide multiple points for diversification, increasing the probability of discovering compounds with desired therapeutic properties.

Below is a table summarizing the potential of aminobenzoic acid derivatives in drug design, which can be extrapolated to the specific scaffold of this compound.

| Derivative Class | Potential Biological Activity | Reference Compound Example |

| Schiff Bases | Antibacterial, Antifungal, Cytotoxic | 4-[(2-Hydroxybenzylidene)amino]benzoic acid mdpi.com |

| Amides | Antimicrobial | General amide derivatives of PABA scholarsresearchlibrary.com |

| Esters | Antimicrobial | General ester derivatives of PABA scholarsresearchlibrary.com |

| Polyamides | Material for drug delivery/biomedical applications | Poly(p-aminobenzoic acid) google.com |

Future Research Directions

Exploration of Undiscovered Biological Targets and Pharmacological Activities

The structural backbone of 4-Amino-3-(2-hydroxyethoxy)benzoic acid, the aminobenzoic acid moiety, is a well-established pharmacophore found in a variety of bioactive molecules. nih.govnih.gov Derivatives of para-aminobenzoic acid (PABA) have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov The unique combination of an amino, a hydroxyethoxy, and a carboxylic acid group on the benzene (B151609) ring of this compound provides a foundation for novel molecular interactions and biological effects.

Future research should focus on broad-based screening to identify novel biological targets. The presence of both hydrogen bond donors (amino and hydroxyl groups) and an acceptor (carboxylic acid) suggests potential interactions with a variety of biological macromolecules, including enzymes and receptors. jocpr.com The hydroxyethoxy side chain, in particular, may confer specific binding properties or alter pharmacokinetic profiles compared to simpler PABA derivatives. nih.gov

Initial investigations could involve screening against a diverse panel of targets implicated in various diseases. For instance, given the known anti-inflammatory properties of some benzoic acid derivatives, exploring targets within inflammatory pathways would be a logical starting point. jbiochemtech.com Furthermore, considering the antimicrobial potential of the PABA scaffold, screening against a range of bacterial and fungal strains could reveal novel antibiotic or antifungal activities. mdpi.com

Advanced Synthetic Methodologies for Combinatorial Library Generation

To thoroughly explore the structure-activity relationships (SAR) of this compound, the generation of a diverse chemical library based on its scaffold is essential. Combinatorial chemistry offers a powerful approach for the rapid synthesis of a large number of related compounds. wikipedia.orgcombichemistry.com This technique allows for the systematic modification of different parts of the molecule to optimize its biological activity.

Advanced synthetic methodologies, such as solid-phase and solution-phase parallel synthesis, can be employed to create a combinatorial library. wikipedia.orgnih.gov The core structure of this compound offers several points for chemical diversification:

The Amino Group: Acylation, alkylation, or sulfonylation of the amino group can introduce a wide variety of substituents, altering the compound's polarity, size, and hydrogen bonding capacity.

The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate the compound's acidity and create new interaction points.

The Hydroxyl Group: The terminal hydroxyl group of the hydroxyethoxy side chain can be esterified or etherified to explore the impact of this modification on activity.

By systematically introducing a diverse set of building blocks at these positions, a large and varied library of compounds can be generated for subsequent biological screening. nih.gov

| Modification Site | Potential Reactions | Purpose of Modification |

| Amino Group | Acylation, Alkylation, Sulfonylation | Modulate polarity, size, and hydrogen bonding |

| Carboxylic Acid | Esterification, Amidation | Alter acidity and create new interaction points |

| Hydroxyl Group | Esterification, Etherification | Explore impact on biological activity |

Integration with High-Throughput Screening and Phenotypic Assays

Once a combinatorial library based on the this compound scaffold has been synthesized, high-throughput screening (HTS) will be crucial for rapidly identifying compounds with desired biological activities. enamine.netyoutube.com HTS allows for the automated testing of thousands of compounds against a specific biological target or in a cellular model of disease. nuvisan.com

In addition to target-based screening, phenotypic screening has re-emerged as a powerful tool in drug discovery. lifechemicals.comtechnologynetworks.com Phenotypic assays assess the effects of compounds on whole cells or organisms, providing a more holistic view of their biological activity without a priori knowledge of the specific molecular target. creative-biolabs.com This approach is particularly valuable for identifying compounds with novel mechanisms of action. technologynetworks.com

A potential workflow would involve:

Primary HTS: Screening the combinatorial library in a target-based assay (e.g., enzyme inhibition) or a simple phenotypic assay (e.g., cell viability).

Hit Confirmation and Validation: Re-testing the initial "hits" to confirm their activity and rule out false positives.

Secondary and Phenotypic Assays: Testing confirmed hits in more complex, physiologically relevant models, such as 3D organoids or patient-derived cells, to assess their effects on disease-related phenotypes. technologynetworks.com

This integrated approach, combining combinatorial synthesis with both target-based and phenotypic screening, will maximize the chances of discovering novel and effective drug candidates derived from this compound.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mednexus.orgnih.gov These computational tools can be invaluable in guiding the design and optimization of derivatives of this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from screening campaigns to build models that predict the biological activity of new, unsynthesized compounds. nih.gov This can help prioritize which derivatives to synthesize, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the model with the this compound scaffold and a set of desired activity and pharmacokinetic parameters, it can generate new chemical structures for synthesis and testing.

Target Identification: AI can analyze large biological datasets, such as genomic and proteomic data, to identify potential new biological targets for the designed compounds. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process is crucial. AI models can predict these properties, helping to identify candidates with favorable drug-like characteristics. mdpi.com

By integrating AI and ML into the research workflow, the exploration of the chemical space around this compound can be significantly accelerated and focused, leading to a more efficient discovery of promising therapeutic agents. jsr.org

Q & A

Q. What synthetic routes are recommended for preparing 4-Amino-3-(2-hydroxyethoxy)benzoic acid with high purity?

Methodological Answer: Synthesis typically involves functionalizing the benzoic acid core through stepwise modifications. For example:

- Hydroxyethoxy introduction : React 4-amino-3-hydroxybenzoic acid with ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaOH) to introduce the hydroxyethoxy group .

- Purification : Use recrystallization in ethanol/water mixtures to isolate the product. Purity (>98%) can be verified via HPLC (as demonstrated for structurally similar compounds) .

- Critical parameters : Control reaction temperature (60–80°C) and pH (8–9) to minimize side reactions like over-alkylation.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxyethoxy at C3, amino at C4). For example, the hydroxyethoxy group shows characteristic δ 3.6–4.0 ppm (CH₂) and δ 4.5–5.0 ppm (OH) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) evaluates purity (>98%) and identifies impurities like unreacted precursors .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = C₉H₁₂NO₅⁺, calculated 226.0718) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory activity of this compound against tyrosine kinase?

Methodological Answer:

- Enzyme assays : Use a fluorescence-based kinase assay with ATP and a tyrosine-containing peptide substrate. Monitor inhibition via IC₅₀ values (e.g., compare with known inhibitors like genistein).

- Mechanistic studies :

- Competitive inhibition : Vary ATP concentration while keeping substrate constant. A linear increase in 1/V vs. [inhibitor] suggests competitive binding .

- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with the kinase ATP-binding pocket, guided by the hydroxyethoxy group’s hydrogen-bonding potential .

- Validation : Cross-reference with structurally analogous inhibitors (e.g., 4-(2-hydroxyethoxy)benzoic acid derivatives) that show IC₅₀ values in the µM range .

Q. What strategies resolve contradictions in adsorption efficiency data when using this compound for Pd(II) recovery?

Methodological Answer:

- Controlled variables : Standardize pH (optimal range 2–3 for Pd(II) adsorption) and ionic strength (0.1 M NaCl) to minimize variability .

- Surface characterization : Use BET analysis to quantify surface area and FTIR to identify functional groups (e.g., amino, carboxyl) involved in Pd(II) binding .

- Competition studies : Test adsorption in mixed-metal solutions (e.g., Pt, Rh) to assess selectivity. For example, adjust ligand denticity (e.g., EDTA addition) to suppress competing ions .

- Data reconciliation : Apply multivariate regression to isolate factors (e.g., temperature, ligand density) causing discrepancies. Reproducibility should be confirmed across ≥3 independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.